(3-Methoxynaphthalen-1-yl)boronic acid
Overview
Description
(3-Methoxynaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C11H11BO3. It is a derivative of naphthalene, where a boronic acid group is attached to the naphthalene ring at the 1-position, and a methoxy group is attached at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxynaphthalen-1-yl)boronic acid typically involves the borylation of 3-methoxynaphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures around 80-100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxynaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium(II) acetate), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-methoxy-1-naphthol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
(3-Methoxynaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: It is used in the development of boron-containing drugs and as a probe in biological studies.
Industry: It is used in the synthesis of materials for optoelectronics and as a precursor for the production of various functionalized naphthalene derivatives.
Mechanism of Action
The mechanism of action of (3-Methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(3-Methoxynaphthalen-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
(2-Methoxynaphthalen-1-yl)boronic acid: Similar structure but with the methoxy group at the 2-position.
Uniqueness: (3-Methoxynaphthalen-1-yl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its methoxy group at the 3-position and boronic acid group at the 1-position provide distinct electronic and steric properties compared to its isomers.
Properties
IUPAC Name |
(3-methoxynaphthalen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIWXMRNVBLGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631117 | |
Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219834-94-3 | |
Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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